![molecular formula C12H18N2O5 B2763332 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 205648-17-5](/img/structure/B2763332.png)
2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid involves several steps. One common method includes the reaction of 5-methyl-1,3-oxazole-4-carboxylic acid with (1S)-1-amino-2-ethyl and tert-butyl chloroformate. The reaction conditions typically involve an inert atmosphere, controlled temperature, and the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: : In industrial settings, this compound is produced using large-scale reactors that allow precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors is particularly advantageous for maintaining consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound primarily undergoes substitution reactions due to the presence of reactive sites on the oxazole ring and the tert-butoxycarbonyl group. Oxidation and reduction reactions are less common but possible under specific conditions.
Common Reagents and Conditions: : Common reagents include nucleophiles for substitution reactions, such as amines or alcohols. For oxidation, reagents like potassium permanganate or hydrogen peroxide may be used under controlled conditions.
Major Products: : Substitution reactions often yield derivatives where the tert-butoxycarbonyl group is replaced with another functional group, depending on the nucleophile used. Oxidation reactions can lead to the formation of oxazole N-oxides, while reduction reactions may produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry where it is used to develop novel pharmaceuticals.
Biology: : In biological research, it is utilized to study enzyme interactions and metabolic pathways due to its stable structure and reactivity under physiological conditions.
Medicine: : Medicinally, derivatives of this compound are investigated for their potential as anti-inflammatory agents, antibiotics, and enzyme inhibitors.
Industry: : In the industrial sector, it finds applications in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid varies depending on its specific application. In medicinal chemistry, it interacts with biological targets such as enzymes or receptors, often binding to active sites or modulating enzyme activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can be cleaved under acidic conditions to reveal an active amino group.
Vergleich Mit ähnlichen Verbindungen
Compared to other oxazole derivatives, 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides stability and a specific reactivity pattern. Similar compounds include:
5-methyl-1,3-oxazole-4-carboxylic acid
2-{(1S)-1-aminoethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
tert-butoxycarbonyl-5-methyl-1,3-oxazole-4-carboxylic acid
These analogs differ in their reactivity and stability profiles, making this compound particularly suited for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(13-11(17)19-12(3,4)5)9-14-8(10(15)16)7(2)18-9/h6H,1-5H3,(H,13,17)(H,15,16)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZPILCESFZAHQ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
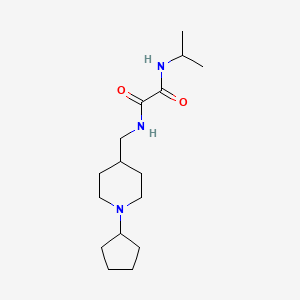
![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B2763250.png)
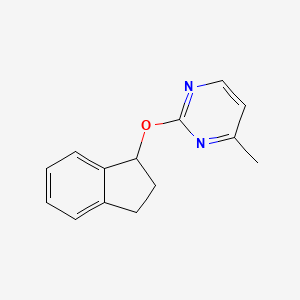
![2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2763253.png)

![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate](/img/structure/B2763257.png)
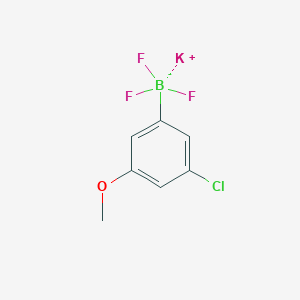
![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763262.png)
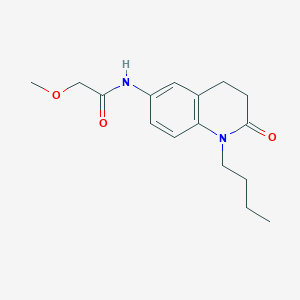
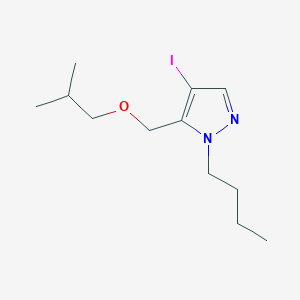
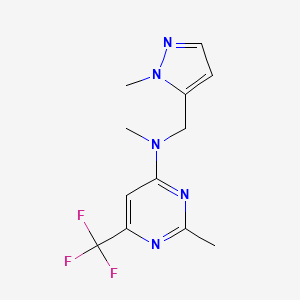
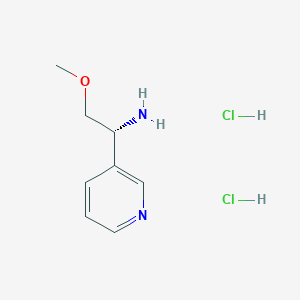
![N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2763268.png)
